Cas no 1094288-65-9 (Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-)

Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-
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- インチ: 1S/C9H10BrClO3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3
- InChIKey: JLJKJXXQYGOIMH-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=C(OC(C)C)C(Br)=C1
Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271774-0.1g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 0.1g |
$314.0 | 2023-03-01 | |
Enamine | EN300-271774-10.0g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 10.0g |
$1531.0 | 2023-03-01 | |
Enamine | EN300-271774-0.25g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 0.25g |
$328.0 | 2023-03-01 | |
Enamine | EN300-271774-1.0g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 1.0g |
$355.0 | 2023-03-01 | |
Enamine | EN300-271774-0.05g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 0.05g |
$299.0 | 2023-03-01 | |
Enamine | EN300-271774-0.5g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 0.5g |
$341.0 | 2023-03-01 | |
Enamine | EN300-271774-5.0g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 5.0g |
$1033.0 | 2023-03-01 | |
Enamine | EN300-271774-2.5g |
3-BROMO-4-(PROPAN-2-YLOXY)BENZENE-1-SULFONYL CHLORIDE |
1094288-65-9 | 95% | 2.5g |
$697.0 | 2023-03-01 |
Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-に関する追加情報
Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- (CAS No. 1094288-65-9): A Comprehensive Overview
Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-, identified by its CAS number 1094288-65-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both bromine and methoxy substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>3-bromo-4-(1-methylethoxy)benzenesulfonyl chloride structure is particularly intriguing due to its potential applications in drug discovery and material science. Sulfonyl chlorides are known for their ability to participate in nucleophilic substitution reactions, where they can serve as electrophilic centers. This characteristic makes them indispensable in the construction of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, there has been a surge in research focused on developing novel sulfonyl chloride derivatives as pharmacophores. The< strong>3-bromo-4-(1-methylethoxy)benzenesulfonyl chloride derivative, with its distinct substitution pattern, offers a promising scaffold for such investigations. For instance, studies have demonstrated its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).
The< strong>1-methylethoxy group introduces a slight electron-donating effect through resonance, which can modulate the reactivity of the sulfonyl chloride moiety. This balance between electronic effects is crucial in fine-tuning the properties of the final product. Researchers have leveraged this compound to explore new chemical pathways that could lead to more efficient synthetic routes for complex molecules.
One of the most compelling aspects of< strong>Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- is its role in medicinal chemistry. Sulfonyl derivatives have a long history of success in drug development, with examples ranging from antibiotics to anticonvulsants. The< strong>CAS No. 1094288-65-9 compound serves as a building block for creating novel analogs with enhanced pharmacological profiles. Recent advances in computational chemistry have enabled researchers to predict the binding affinities and metabolic stability of these derivatives with greater accuracy, accelerating the drug discovery process.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique structural features of< strong>3-bromo-4-(1-methylethoxy)benzenesulfonyl chloride make it a candidate for developing advanced polymers and liquid crystals. These materials are essential in various technological applications, including display panels and optical fibers. The ability to precisely control the substitution pattern allows chemists to tailor the physical properties of these materials to specific needs.
The synthesis of< strong>Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)- involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Typically, it begins with the bromination and methylation of a suitable precursor benzene derivative followed by sulfonylation with chlorosulfonic acid or equivalent reagents. Recent improvements in catalytic systems have made these reactions more efficient and environmentally friendly, aligning with global sustainability goals.
The< strong>CAS No. 1094288-65-9 designation ensures that researchers can reliably identify and source this compound for their experiments. Regulatory bodies such as the International Union of Pure and Applied Chemistry (IUPAC) provide standardized nomenclature that aids in communication across scientific disciplines. This standardization is crucial for reproducibility and collaboration in research endeavors.
In conclusion, Benzenesulfonyl chloride, 3-bromo-4-(1-methylethoxy)-, with its CAS number 1094288-65-9, represents a fascinating compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for chemists exploring new synthetic pathways and drug candidates. As research continues to evolve, this compound is likely to play an even greater role in advancing scientific knowledge and technological innovation.
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